- Preparation of carboline carboxamide compounds as Btk kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 920481-01-2 (5-Fluoro-2-formylbenzoic acid)
5-Fluoro-2-formylbenzoic acid structure
Product Name:5-Fluoro-2-formylbenzoic acid
N.o CAS:920481-01-2
MF:C8H5FO3
MW:168.121906042099
MDL:MFCD11053106
CID:997822
PubChem ID:45157038
Update Time:2024-10-26
5-Fluoro-2-formylbenzoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Fluoro-2-formylbenzoic acid
- 5-fluoro-2-formyl-benzoic acid
- 2-FORMYL-5-FLUOROBENZOIC ACID
- ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- Benzoic acid, 5-fluoro-2-formyl-
- 5-Fluoro-2-formylbenzoic acid (ACI)
- 5-Fluoro-2-formylbenzoicacid
- 920481-01-2
- AKOS005209318
- SY047756
- EN300-320920
- CS-0045084
- DTXSID60669531
- BS-17841
- MFCD11053106
- SCHEMBL9983741
- DB-219501
- Z1198309556
-
- MDL: MFCD11053106
- Inchi: 1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
- Chave InChI: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- SMILES: O=CC1C(C(O)=O)=CC(F)=CC=1
Propriedades Computadas
- Massa Exacta: 168.02200
- Massa monoisotópica: 168.022
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 193
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 54.4
- XLogP3: 1
Propriedades Experimentais
- Densidade: 1.426
- Ponto de ebulição: 327.6°C at 760 mmHg
- Ponto de Flash: 151.9°C
- Índice de Refracção: 1.592
- PSA: 54.37000
- LogP: 1.33640
5-Fluoro-2-formylbenzoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 219400-1g |
5-Fluoro-2-formylbenzoic acid, 95% min |
920481-01-2 | 95% | 1g |
$278.00 | 2023-09-10 | |
| Matrix Scientific | 219400-5g |
5-Fluoro-2-formylbenzoic acid, 95% min |
920481-01-2 | 95% | 5g |
$836.00 | 2023-09-10 | |
| TRC | F199090-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 250mg |
$ 220.00 | 2022-06-05 | ||
| TRC | F199090-500mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | F199090-1000mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 1g |
$ 580.00 | 2022-06-05 | ||
| Alichem | A019100863-5g |
2-Formyl-5-fluorobenzoic acid |
920481-01-2 | 95% | 5g |
$395.01 | 2023-08-31 | |
| Alichem | A019100863-10g |
2-Formyl-5-fluorobenzoic acid |
920481-01-2 | 95% | 10g |
$599.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK704-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 250mg |
799CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK704-100mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 100mg |
348CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK704-1g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 1g |
1870.0CNY | 2021-07-18 |
5-Fluoro-2-formylbenzoic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 16 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Referência
- Synthesis of 1-(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reaction, Applied Organometallic Chemistry, 2021, 35(7),
Método de produção 3
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Chiral 3-substituted isoindolinone compound, synthesis method and application thereof, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Referência
- Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agents, MedChemComm, 2016, 7(7), 1441-1448
Método de produção 5
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt; overnight, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
Referência
- Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-Lactamization, Organic Letters, 2014, 16(24), 6366-6369
Método de produção 6
Condições de reacção
Referência
- Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinane, Organic Chemistry Frontiers, 2023, 10(19), 4871-4877
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
Referência
- Preparation of piperidinedione derivatives as E3 enzyme ligand of PROTAC compounds, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Preparation of piperidinedione derivative having targeted protein ligands for treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, rt
1.2 -78 °C; overnight, rt
Referência
- Indium-Catalyzed C-F Bond Transformation through Oxymetalation/β-Fluorine Elimination to Access Fluorinated Isocoumarins, Chemistry - A European Journal, 2021, 27(32), 8288-8294
Método de produção 10
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Synthesis of chiral isoindolinones via asymmetric propargylation/lactamization cascade, Tetrahedron Letters, 2018, 59(16), 1564-1567
Método de produção 11
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referência
- Chiral Phosphoric Acid Catalyzed Asymmetric Ugi Reaction by Dynamic Kinetic Resolution of the Primary Multicomponent Adduct, Angewandte Chemie, 2016, 55(17), 5282-5285
Método de produção 12
Condições de reacção
Referência
- Application of thiazole derivative in treatment of nonlymphocytic leukemia, World Intellectual Property Organization, , ,
5-Fluoro-2-formylbenzoic acid Raw materials
- 2-Bromo-5-fluorobenzoic acid
- Methyl 5-fluoro-2-formylbenzoate
- 6-fluoro-1,3-dihydro-2-benzofuran-1-one
- 5-Fluoro-2-(hydroxymethyl)benzoic acid
5-Fluoro-2-formylbenzoic acid Preparation Products
5-Fluoro-2-formylbenzoic acid Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid
Número da Ordem:A929648
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 14:58
Preço ($):400.0
E- mail:sales@amadischem.com
5-Fluoro-2-formylbenzoic acid Literatura Relacionada
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
920481-01-2 (5-Fluoro-2-formylbenzoic acid) Produtos relacionados
- 699-90-1(3-Fluoro-2-methylbenzoic acid)
- 18959-31-4(4,5-Difluorophthalic acid)
- 26583-81-3(3-fluoro-2,4-dimethylbenzoic acid)
- 2365-28-8(Benzoic acid,3-fluoro-, ion(1-))
- 1583-66-0(H2fip)
- 518070-19-4(3-Fluoro-5-methylbenzoic acid)
- 183237-86-7(4,5-Difluoro-2-methylbenzoic acid)
- 33184-16-6(5-Fluoro-2-methylbenzoic acid)
- 320-97-8(4-Fluorophthalic acid)
- 321-21-1(4-Fluoro-2-methylbenzoic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid
Pureza:99%
Quantidade:5g
Preço ($):400.0